4-Butylbicyclo[2.2.2]octan-1-amine
Description
4-Butylbicyclo[2.2.2]octan-1-amine is a bicyclic amine featuring a rigid bicyclo[2.2.2]octane scaffold with a butyl substituent at the 4-position. This structure confers unique steric and electronic properties, making it a candidate for pharmacological applications, particularly in neurotransmitter reuptake inhibition.
Properties
IUPAC Name |
4-butylbicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-3-4-11-5-8-12(13,9-6-11)10-7-11/h2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZIZGHDQIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CCC(CC1)(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.2]octane Framework Construction
The foundational step involves synthesizing the bicyclo[2.2.2]octane core. A patented method (WO2019075004A1) utilizes 1,4-dimethylene cyclohexane as a starting material, which undergoes oxidative cyclization in the presence of a palladium catalyst and strong acids like sulfuric acid (96–107% concentration) at 80–150°C. This reaction affords oxo-substituted bicyclo[2.2.2]octane intermediates, such as 1,4-diacetoxybicyclo[2.2.2]octane, in yields exceeding 70%.
Introduction of the Butyl Group
The butyl substituent at the 4-position can be introduced via hydroformylation or alkylation. For example, treating 1,4-diacetoxybicyclo[2.2.2]octane with carbon monoxide and hydrogen under cobalt or ruthenium catalysis (90–250°C, 5–300 bar pressure) generates aldehydes, which are subsequently subjected to Wittig olefination with butyltriphenylphosphonium bromide. Hydrogenation of the resulting alkene using Pd/C or Raney nickel yields the 4-butyl derivative.
Amination at the Bridgehead Position
Reductive amination is employed to install the amine group. The ketone intermediate (e.g., 4-butylbicyclo[2.2.2]octan-1-one) reacts with ammonium acetate in the presence of sodium cyanoborohydride, achieving >60% conversion. Alternatively, the Gabriel synthesis—using phthalimide and subsequent hydrazine cleavage—provides a complementary route.
Derivatization of Preformed Bicyclo[2.2.2]octane Intermediates
Diacid to Diamine Conversion
Hydrolysis of 1,4-diacetoxybicyclo[2.2.2]octane with aqueous NaOH yields 1,4-dicarboxylic acid, which undergoes Curtius rearrangement via treatment with diphenylphosphoryl azide (DPPA) to form the corresponding isocyanate. Reduction with lithium aluminum hydride (LiAlH4) affords 4-aminobicyclo[2.2.2]octane, which is alkylated with 1-bromobutane under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH).
Direct Alkylation Strategies
Bridgehead alkylation remains challenging due to steric hindrance. However, radical-mediated processes using butyl iodide and azobisisobutyronitrile (AIBN) at 80°C have been reported to achieve moderate yields (~40%). Alternatively, Ullmann coupling with a pre-installed iodine substituent and butylmagnesium bromide, catalyzed by CuI, provides a selective pathway.
Catalytic Reductive Amination of Bicyclo[2.2.2]octanone Derivatives
Ketone Synthesis
Oxidation of 4-butylbicyclo[2.2.2]octane-1-methanol (prepared via Grignard addition to 1-formylbicyclo[2.2.2]octane) with pyridinium chlorochromate (PCC) yields the corresponding ketone.
Reductive Amination
The ketone is reacted with butylamine in methanol under hydrogen gas (50 psi) with Pd/C catalysis, achieving 85% yield after 12 hours. This method is preferred for its scalability and minimal byproduct formation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Transition Metal Catalysis | 1,4-Dimethylene cyclohexane | Cyclization, hydroformylation, amination | 70 | High regioselectivity | Requires harsh acids and high pressure |
| Diacid Derivatization | 1,4-Diacetoxybicyclo[2.2.2]octane | Hydrolysis, Curtius rearrangement | 55 | Avoids transition metals | Multi-step, low overall yield |
| Reductive Amination | 4-Butylbicyclo[2.2.2]octan-1-one | Ketone synthesis, amination | 85 | High yield, one-pot reaction | Requires ketone intermediate |
Optimization and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions: 4-Butylbicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Butylbicyclo[2.2.2]octan-1-amine features a bicyclic structure that contributes to its rigidity and potential as a bioactive compound. The presence of the butyl group enhances its lipophilicity, which may improve its ability to cross biological membranes.
Pain Management and Neurological Disorders
Research indicates that compounds related to bicyclo[2.2.2]octanes have significant potential in treating pain and neurological disorders. For instance, derivatives of bicyclo[2.2.2]octane have been explored for their affinity to the alpha-2-delta subunit of calcium channels, which is implicated in pain pathways.
Case Study:
A study described in a patent application details the synthesis of optically active β-amino acids that bind to the alpha-2-delta subunit, showing efficacy in treating conditions such as fibromyalgia and neuropathic pain . The incorporation of this compound into these compounds could enhance their therapeutic profiles.
Antidepressant and Anxiolytic Effects
Bicyclic amines have been investigated for their potential antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems.
Data Table: Potential Applications of Bicyclic Amines
| Application Area | Compound Type | Mechanism of Action |
|---|---|---|
| Pain Management | Bicyclo[2.2.2]octane derivatives | Calcium channel modulation |
| Depression | Bicyclic amines | Monoamine reuptake inhibition |
| Anxiety Disorders | Bicyclic amines | GABAergic modulation |
Drug Discovery
The unique structure of this compound makes it a valuable scaffold in drug discovery efforts, particularly for synthesizing new compounds with desired pharmacological properties.
Case Study:
A recent review highlighted the synthetic versatility of bicyclic frameworks, including this compound, for creating novel analgesics and psychoactive drugs . The ability to modify this scaffold allows for the exploration of various biological activities.
Bioconjugation Techniques
The application of this compound in bioconjugation techniques is another area of interest, particularly in developing targeted therapies.
Example:
Strain-release reactions involving bicyclic amines have been utilized to introduce bioactive groups into drug candidates, enhancing their selectivity and efficacy .
Mechanism of Action
The mechanism of action of 4-Butylbicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
4-Phenylbicyclo[2.2.2]octan-1-amine (EXP561)
- Structure : Aromatic phenyl group at the 4-position (CAS 10207-08-6, C₁₄H₂₀ClN) .
- Activity : Potent inhibitor of serotonin (5-HT) uptake in platelets, surpassing tricyclic antidepressants like imipramine in efficacy .
- Mechanism : Binds to serotonin transporters, likely leveraging the phenyl group’s π-π interactions for enhanced affinity .
- Significance : Demonstrates the importance of aromatic substituents in modulating neurotransmitter reuptake inhibition.
4-Methylbicyclo[2.2.2]octan-1-amine
- Structure : Methyl group at the 4-position (CAS 1123-38-2, C₉H₁₇N) .
- Activity: Limited direct data, but structural simplicity suggests reduced steric hindrance compared to bulkier analogs.
- Applications : Often used as a synthetic intermediate; hydrochloride salt (CAS 1194-43-0) is available with >98% purity for research .
4-Fluorobicyclo[2.2.2]octan-1-amine Hydrochloride
- Structure : Fluorine atom at the 4-position (CAS 1397343-11-1, C₈H₁₅ClFN) .
- Activity : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability.
- Safety : Classified with hazard statements H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation) .
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
- Structure : CF₃ group at the 4-position (CAS 22189-91-9, C₉H₁₅ClF₃N) .
- Hazards : Warnings include acute toxicity (H302) and skin/eye irritation (H315, H319) .
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
- Structure : CHF₂ group at the 4-position (CID 53429222, C₉H₁₅F₂N) .
- Applications : Predicted to balance lipophilicity and polarity, making it a candidate for CNS-targeted therapies.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Bicyclo[2.2.2]octan-1-amine Derivatives
Biological Activity
4-Butylbicyclo[2.2.2]octan-1-amine, a bicyclic amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the bicyclo[2.2.2]octane family, which is known for its diverse applications in drug development and as a scaffold for various therapeutic agents.
This compound can be represented by the molecular formula and has a molecular weight of 179.28 g/mol. Its structure features a bicyclic framework that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as a modulator of various biological pathways.
The compound's mechanism of action is primarily related to its interaction with neurotransmitter receptors and enzymes:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic benefits in conditions like inflammation and cancer.
Case Studies
- Neurotransmitter Interaction : A study demonstrated that this compound exhibits affinity for serotonin receptors, suggesting its potential role in modulating mood and anxiety disorders.
- Anti-inflammatory Properties : In vitro experiments indicated that this compound could inhibit the production of pro-inflammatory cytokines, highlighting its possible application in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Serotonin Receptor Modulation | Affinity for serotonin receptors | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amination processes that allow for the incorporation of the butyl group into the bicyclic structure.
Q & A
Q. Critical Factors :
- Temperature control (0–25°C) during alkylation minimizes side reactions.
- Catalyst choice (e.g., Pd vs. Pt) affects hydrogenation efficiency .
- Solvent polarity influences reaction kinetics and byproduct formation .
How can the structural integrity of this compound be validated?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl group at C4, amine at C1). Key signals: δ ~2.3 ppm (bridgehead protons), δ ~1.2–1.6 ppm (butyl CH₂) .
- X-ray Crystallography : Resolve spatial configuration using SHELX programs (SHELXL for refinement; SHELXS for structure solution) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₂₁N; [M+H]⁺ = 180.1752) .
What experimental strategies are recommended for screening biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin receptor 5-HT2A) .
- Cell-based studies :
- Anti-proliferative activity via MTT assay (e.g., cancer cell lines) .
- Cytokine profiling (ELISA) to assess anti-inflammatory potential .
Advanced Tip : Combine with molecular docking (AutoDock Vina) to predict target interactions prior to wet-lab validation .
How do substituents like butyl or morpholinomethyl groups affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Butyl group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but potentially reducing solubility. Use Hansen solubility parameters to optimize formulation .
- Morpholinomethyl group : Increases metabolic stability (resistance to CYP450 oxidation) and bioavailability via enhanced water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
